molecular formula C16H16N2O4 B13662979 Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate

Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate

Cat. No.: B13662979
M. Wt: 300.31 g/mol
InChI Key: GVQPQAMGMIGQKK-UHFFFAOYSA-N
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Description

Dimethyl 3,3’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound with the molecular formula C16H18N2O4. This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond. The presence of amino and carboxylate groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate typically involves the reaction of 3,3’-dimethyl-4,4’-diaminodiphenylmethane with dimethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and requires heating to a temperature of around 150°C .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure systems and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The carboxylate groups can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the benzene rings can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 3,3’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The carboxylate groups can interact with metal ions, influencing catalytic processes. These interactions can lead to changes in biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    3,3’-Diaminobenzidine: Similar in structure but lacks the carboxylate groups.

    4,4’-Diamino[1,1’-biphenyl]-3,3’-diol: Contains hydroxyl groups instead of carboxylate groups.

    3,3’-Dimethylbiphenyl: Lacks both amino and carboxylate groups .

Uniqueness

Dimethyl 3,3’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate is unique due to the presence of both amino and carboxylate groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

methyl 2-amino-4-(3-amino-4-methoxycarbonylphenyl)benzoate

InChI

InChI=1S/C16H16N2O4/c1-21-15(19)11-5-3-9(7-13(11)17)10-4-6-12(14(18)8-10)16(20)22-2/h3-8H,17-18H2,1-2H3

InChI Key

GVQPQAMGMIGQKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)N)N

Origin of Product

United States

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